Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure
945978-64-3 structure
Produktname:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
CAS-Nr.:945978-64-3
MF:C18H12ClF4N3O
MW:397.75399684906
CID:2620517

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine
    • 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
    • 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine
    • 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine
    • 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)
    • 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine
    • Inchi: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)
    • InChI-Schlüssel: PQVUOKKRKFNGNS-UHFFFAOYSA-N
    • Lächelt: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders
Shi, Zhi-Cai; Devasagayaraj, Arokiasamy; Gu, Kunjian; Jin, Haihong; Marinelli, Brett; et al, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  cooled
Referenz
Tryptophan hydroxylase inhibitors for treating osteoporosis
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  overnight, 50 °C
1.3 Reagents: Water ;  cooled
Referenz
Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO
Johansen, Martin B. ; Gedde, Oliver R.; Mayer, Thea S.; Skrydstrup, Troels, Organic Letters, 2020, 22(11), 4068-4072

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products

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